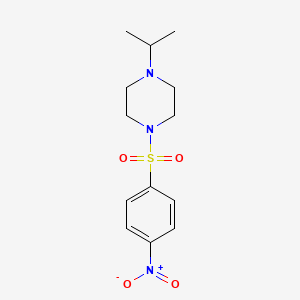

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine

Description

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a piperazine derivative characterized by a sulfonyl group linked to a 4-nitrophenyl ring and a propan-2-yl (isopropyl) substituent on the piperazine nitrogen. This compound is synthesized via nucleophilic substitution or N-alkylation reactions, often involving sulfonyl chlorides and amines under basic conditions .

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-11(2)14-7-9-15(10-8-14)21(19,20)13-5-3-12(4-6-13)16(17)18/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENONYOEPNGZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation-Sulfonylation Approach

The most widely reported strategy involves sequential alkylation and sulfonylation of the piperazine ring. In the first step, piperazine undergoes mono-alkylation with isopropyl bromide in the presence of a base such as triethylamine or potassium carbonate. This reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (80–100°C) to favor mono-substitution while minimizing di-alkylation. For instance, analogous protocols for N-alkylation of piperazine derivatives report yields of 60–75% under optimized stoichiometric conditions (1.3–1.5 equivalents of alkylating agent).

The resultant 4-propan-2-ylpiperazine is subsequently sulfonylated using 4-nitrobenzenesulfonyl chloride. This step employs inert solvents such as dichloromethane or tetrahydrofuran (THF), with triethylamine or N,N-diisopropylethylamine (DIPEA) as HCl scavengers. Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent over-sulfonylation. Precipitation induced by isopropanol or water is commonly used for isolation, yielding the final product as a crystalline solid.

Alternative Sulfonylation-Alkylation Pathway

Reverse sequencing—sulfonylation preceding alkylation—has been explored to circumvent challenges in regioselectivity. Initial sulfonylation of piperazine with 4-nitrobenzenesulfonyl chloride in DCM at 0–5°C achieves moderate selectivity for the 1-position (50–65% yield). Subsequent alkylation of the remaining amine with isopropyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide in NaOH/toluene) completes the synthesis. However, this route often suffers from lower overall yields (35–45%) due to steric hindrance during the alkylation step.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. For alkylation, DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity of the piperazine amine, enabling faster kinetics at 80–120°C. In contrast, sulfonylation benefits from low-polarity solvents like DCM, which minimize side reactions such as sulfonate ester formation.

Organic bases like DIPEA outperform inorganic alternatives (e.g., K₂CO₃) in sulfonylation by ensuring rapid HCl neutralization without forming insoluble salts that impede mixing. Patent data reveal that using 1.2–1.5 equivalents of DIPEA in DCM increases sulfonamide yields to 78–85%.

Temperature and Stoichiometry

Controlled exotherms during alkylation necessitate gradual reagent addition. Maintaining temperatures below 100°C prevents decomposition of the isopropylating agent, while molar ratios of 1:1.3 (piperazine:alkyl halide) balance mono- and di-alkylation. For sulfonylation, room-temperature reactions (20–25°C) over 12–18 hours optimize conversion without epimerization.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural validation. The ¹H-NMR spectrum exhibits characteristic signals:

- A singlet at δ 1.2–1.4 ppm for the isopropyl methyl groups

- Aromatic protons from the 4-nitrophenyl moiety as doublets at δ 7.8–8.2 ppm (J = 8.8 Hz)

- Piperazine ring protons as multiplet clusters between δ 2.5–3.5 ppm

High-resolution mass spectrometry (HRMS) further confirms molecular identity, with the molecular ion [C₁₅H₂₂N₄O₄S]⁺ observed at m/z 347.1389 (calculated 347.1384).

Purity Assessment

Reverse-phase HPLC using C18 columns and UV detection at 254 nm ensures >98% purity. Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid resolve the target compound at 6.8–7.2 minutes.

Industrial-Scale Considerations

Waste Stream Management

Quenching excess sulfonyl chloride with aqueous NaHCO₃ generates benign sulfate byproducts, while spent DMF is recoverable via vacuum distillation (>90% efficiency).

Chemical Reactions Analysis

Sulfonylation of Piperazine Derivatives

The compound is synthesized via a two-step process involving sulfonylation followed by alkylation. A representative synthesis involves:

- Sulfonylation : Reaction of piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to form 1-(4-nitrophenyl)sulfonylpiperazine .

- Alkylation : Introduction of the isopropyl group using isopropyl iodide or bromide in the presence of a base (e.g., DIPEA or Na2CO3) .

Nucleophilic Substitution Reactions

The sulfonyl group activates the aromatic ring for electrophilic substitution, but the nitro group directs further reactions to specific positions. Key observations:

- Nitro Group Stability : The nitro group remains intact under mild acidic/basic conditions but can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) .

- Piperazine Reactivity : The secondary amine in piperazine participates in alkylation, acylation, and cross-coupling reactions .

Alkylation and Acylation

The isopropyl group and sulfonamide nitrogen serve as sites for further modifications:

- Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in THF yields N-acylated derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents .

Table 2: Functionalization Reactions

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DIPEA | THF, RT, 12h | N-Acetyl derivative | 65% |

| Reductive Amination | Benzaldehyde, NaBH3CN | MeOH, RT | N-Benzyl derivative | 55% |

Ring-Opening and Cyclization

Under strong acidic conditions (e.g., H₂SO₄), the piperazine ring can undergo ring-opening to form linear diamines, which cyclize to yield quinoxaline derivatives .

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of piperazine on the electrophilic sulfur in 4-nitrobenzenesulfonyl chloride, facilitated by a base (NaH) to deprotonate the amine :

Alkylation Kinetics

Alkylation at the piperazine nitrogen follows second-order kinetics, with rate constants influenced by solvent polarity (DMF > THF) .

Stability and Degradation

Scientific Research Applications

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a chemical compound with diverse applications in scientific research, including drug discovery, organic synthesis, and medicinal chemistry. It is used as a building block in organic synthesis and as a reagent in chemical reactions. It is also employed in the study of biological pathways and mechanisms and is investigated for potential therapeutic properties and as a precursor in drug development. Additionally, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. The compound binds to and modulates the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways.

Case Studies and Research Findings

- Radiation-Induced Toxicity Mitigation: 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) has been shown to mitigate radiation-induced normal tissue toxicity in the brains of mice . Compound #5 treatment significantly increased the number of neural stem/progenitor cells after brain irradiation in female animals and inhibited radiation-induced microglia activation and expression of the pro-inflammatory cytokine interleukin-6 . Behavioral testing revealed that treatment with Compound #5 after radiotherapy successfully mitigates radiation-induced decline in motor, sensory, and memory function of the brain . In mouse models of glioblastoma, Compound #5 showed no toxicity and did not interfere with the growth-delaying effects of radiation .

- Protection of Neural Stem/Progenitor Cells: Compound #5 preserves the neural stem/progenitor cell population, inhibits microglia activation, mitigates radiation-induced neuroinflammation, and prevents radiation-induced cognitive impairment in mice when administered after cranial irradiation .

Table of Applications

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This modulation can lead to changes in cellular processes and biochemical pathways, contributing to its diverse applications in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

1-(4-Nitrophenyl)piperazine Derivatives

- 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5): Structure: Replaces the isopropyl group with a phenyl ring. Activity: Demonstrated neuroprotective effects in mice by preserving neural stem cells and reducing post-radiation cognitive decline. It inhibited microglial activation and interleukin-6 expression .

Piperazines with Acyl or Alkyl Substituents

- 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM): Structure: Features a fluorobenzoyl group instead of sulfonyl. Activity: Exhibited conformational rigidity in crystal structures, influencing solubility and binding affinity .

Sulfonyl Group Modifications

1-(2-Nitrophenyl)sulfonylpiperazine:

4-(5-Chloro-2-methylphenyl)-1-((4-isopropoxyphenyl)sulfonyl)piperazine:

- Structure : Incorporates a chloro-methylphenyl and isopropoxy group.

- Activity : The isopropoxy group enhances lipophilicity, favoring interactions with hydrophobic targets in antimicrobial assays .

Physicochemical Properties

- Lipophilicity (logP) :

- pKa: The sulfonyl group lowers the pKa of the piperazine nitrogen (≈7.5–8.0), enhancing solubility in physiological pH ranges compared to non-sulfonylated analogs .

Biological Activity

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a nitrophenyl sulfonyl group. Its molecular formula is . The compound's structure allows for various chemical interactions, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, which prevents substrate binding and catalysis. This property is significant in designing inhibitors for therapeutic purposes.

- Receptor Modulation : It acts as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in various diseases .

- Protein Interaction : The compound alters protein conformation and function, impacting biological pathways .

Antimicrobial Properties

Research indicates that derivatives of 1-(4-Nitrophenyl)sulfonyl-piperazines exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively target bacterial and fungal infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by altering mitochondrial membrane potential and triggering cell death pathways .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar structures have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase .

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-propan-2-ylpiperazine with 4-nitrobenzenesulfonyl chloride under controlled conditions. Key parameters include:

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.

- Temperature : Room temperature to 40°C to avoid decomposition of the nitro group .

- Catalysts : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH) and nitrophenyl group (δ 7.8–8.3 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) at m/z 340.1 .

- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1250 cm) and nitro (1350–1500 cm) groups confirm functionalization .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in biological systems, and how can it be validated experimentally?

- Methodological Answer :

- Target Identification : Molecular docking studies suggest interactions with enzymes like acetylcholinesterase (AChE) or kinases due to the sulfonyl group’s electron-withdrawing properties .

- Validation :

- Enzyme Inhibition Assays : Measure IC values against purified AChE using Ellman’s method .

- Cellular Assays : Evaluate cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .

- Contradictions : Conflicting data may arise from varying substituent effects (e.g., methyl vs. nitro groups); control experiments with analogs are critical .

Q. How do structural modifications (e.g., replacing the isopropyl group with methyl or trifluoromethyl) affect bioactivity?

- Methodological Answer :

- SAR Analysis :

| Substituent | Activity Trend (vs. Parent Compound) | Source |

|---|---|---|

| Methyl | Reduced lipophilicity → Lower membrane permeability | |

| Trifluoromethyl | Enhanced metabolic stability due to fluorine’s electronegativity |

- Experimental Design :

- Synthesize analogs via parallel synthesis.

- Compare logP (HPLC-derived) and IC values in enzyme assays .

Q. What are the stability challenges for this compound under physiological conditions, and how can degradation pathways be mitigated?

- Methodological Answer :

- Degradation Pathways :

- Hydrolysis : Sulfonyl group susceptible to aqueous hydrolysis at pH > 7.0 .

- Photodegradation : Nitro group may form reactive intermediates under UV light .

- Mitigation Strategies :

- Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive groups .

- Storage : Store at -20°C in amber vials under inert atmosphere (N or Ar) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer :

- Source Evaluation : Prioritize studies using standardized assays (e.g., NIH/NCBI protocols) over proprietary methods .

- Control Experiments : Replicate assays with identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Compare substituent effects using cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP, pKa, and activity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation) .

- Ventilation : Use fume hoods to minimize inhalation of particulates (STOT SE 3, H335) .

- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via EPA-approved hazardous waste protocols .

Research Gaps and Future Directions

Q. What unexplored applications exist for this compound in materials science or neuropharmacology?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.